molecular formula C10H6BrNO3 B1529945 4-Bromo-2-cyano-3-formylphenylacetic acid CAS No. 1807023-63-7

4-Bromo-2-cyano-3-formylphenylacetic acid

Cat. No.: B1529945
CAS No.: 1807023-63-7
M. Wt: 268.06 g/mol
InChI Key: FGYVCXGAFCGPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-cyano-3-formylphenylacetic acid is a complex organic compound characterized by the presence of bromine, cyano, and formyl functional groups attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyano-3-formylphenylacetic acid typically involves multi-step organic reactions starting from simpler aromatic compounds. One common approach is the bromination of 2-cyano-3-formylphenylacetic acid, followed by further functional group modifications.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-cyano-3-formylphenylacetic acid can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.

  • Reduction: The cyano group can be reduced to an amine.

  • Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: 4-Bromo-2-cyano-3-carboxyphenylacetic acid

  • Reduction: 4-Bromo-2-amino-3-formylphenylacetic acid

  • Substitution: 4-Iodo-2-cyano-3-formylphenylacetic acid

Scientific Research Applications

4-Bromo-2-cyano-3-formylphenylacetic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals with anti-inflammatory or anticancer properties.

  • Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-2-cyano-3-formylphenylacetic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

4-Bromo-2-cyano-3-formylphenylacetic acid is unique due to its combination of functional groups. Similar compounds include:

  • 4-Bromo-2-cyano-3-methylphenylacetic acid

  • 4-Bromo-2-cyano-3-hydroxyphenylacetic acid

  • 4-Bromo-2-cyano-3-nitrophenylacetic acid

These compounds differ in their substituents, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

2-(4-bromo-2-cyano-3-formylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-9-2-1-6(3-10(14)15)7(4-12)8(9)5-13/h1-2,5H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYVCXGAFCGPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)C#N)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-cyano-3-formylphenylacetic acid
Reactant of Route 2
4-Bromo-2-cyano-3-formylphenylacetic acid
Reactant of Route 3
4-Bromo-2-cyano-3-formylphenylacetic acid
Reactant of Route 4
4-Bromo-2-cyano-3-formylphenylacetic acid
Reactant of Route 5
4-Bromo-2-cyano-3-formylphenylacetic acid
Reactant of Route 6
4-Bromo-2-cyano-3-formylphenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.